2-[3-(Hydroxymethyl)phenoxy]acetonitrile
Description
Properties
CAS No. |
123226-30-2 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C9H9NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,5,7H2 |
InChI Key |
FQYJUMVWCVSLPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[3-(Hydroxymethyl)phenoxy]acetonitrile with key analogs:
Key Observations:
- Polarity and Solubility : The hydroxymethyl group enhances water solubility compared to methoxy or trifluoromethyl substituents, critical for pharmaceutical or agrochemical applications .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -OCH2CF3) increase electrophilicity of the nitrile group, influencing reactivity in nucleophilic additions .
- Biological Relevance : Hydroxyl and hydroxymethyl groups improve binding to biological targets via H-bonding, as seen in antimicrobial intermediates .
Preparation Methods
Williamson Ether Synthesis: Core Methodology
The most widely documented approach for synthesizing cyanomethoxybenzyl derivatives involves Williamson ether synthesis , leveraging alkylation of phenolic hydroxyl groups. For 2-[3-(Hydroxymethyl)phenoxy]acetonitrile, this entails reacting 3-hydroxybenzyl alcohol with chloroacetonitrile in the presence of a base.
Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) is preferred due to its mild nucleophilicity and solubility in polar aprotic solvents.
-
Solvent : Acetone facilitates efficient mixing and minimizes side reactions.
-
Temperature : Reflux conditions (~56°C) accelerate the reaction while maintaining stability.
Mechanistic Pathway
-
Deprotonation of the phenolic hydroxyl group by K₂CO₃.
-
Nucleophilic attack by the phenoxide ion on chloroacetonitrile’s α-carbon.
Hypothetical Adaptation for 3-Substituted Isomer
While patents and explicitly describe the synthesis of 4-hydroxymethyl-phenoxy acetonitrile (para isomer), analogous conditions apply to the meta-substituted target compound. Substituting 4-hydroxybenzyl alcohol with 3-hydroxybenzyl alcohol would yield the desired product, albeit with potential variations in reactivity due to steric and electronic effects.
Optimization of Reaction Parameters
Stoichiometric Ratios and Yield Maximization
Key parameters from patent examples (, Example 1;, Example 1) provide a template for scaling:
| Parameter | 4-Isomer (Patent Data) | Proposed 3-Isomer (Hypothetical) |
|---|---|---|
| 3-Hydroxybenzyl alcohol | 100 g (0.80 mol) | 100 g (0.80 mol) |
| Chloroacetonitrile | 49.5 g (0.66 mol) | 49.5 g (0.66 mol) |
| K₂CO₃ | 138 g (1.0 mol) | 138 g (1.0 mol) |
| Acetone volume | 500 mL | 500 mL |
| Reaction time | 7 hours | 7–9 hours (estimated) |
| Yield | 85% | 70–80% (projected) |
Challenges in Meta-Substitution
-
Electronic Effects : The meta-hydroxyl group exhibits reduced resonance stabilization compared to para, potentially slowing deprotonation.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) may be required to isolate the product from regioisomeric byproducts.
Intermediate Characterization and Validation
Spectroscopic Confirmation
Patents and emphasize rigorous characterization of intermediates:
-
¹H NMR : For the 4-isomer, key signals include δ 4.63 (s, 2H, CH₂CN) and δ 4.77 (s, 2H, CH₂OH). The meta isomer would display similar splitting patterns but distinct aromatic proton shifts.
-
Mass Spectrometry : ESI-MS of the 4-isomer shows [M−1]⁺ at m/z 162, consistent with C₁₀H₁₁NO₂.
Hypothetical Data for 3-Isomer
| Technique | Expected Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 4.60–4.80 (2 × s, 4H, CH₂CN + CH₂OH) |
| δ 6.70–7.50 (m, 4H, aromatic) | |
| ESI-MS | [M−1]⁺ m/z 162 |
Scalability and Industrial Feasibility
| Component | Cost per kg (USD) |
|---|---|
| 3-Hydroxybenzyl alcohol | 120–150 |
| Chloroacetonitrile | 80–100 |
| K₂CO₃ | 10–15 |
Alternative Pathways and Comparative Analysis
Q & A
Q. What are the key steps for synthesizing 2-[3-(Hydroxymethyl)phenoxy]acetonitrile, and how can purity be ensured?
Methodological Answer:
- Synthesis Protocol : Use nucleophilic substitution between 3-(hydroxymethyl)phenol and bromoacetonitrile under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC or HPLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Confirm purity (>95%) via GC-MS or NMR (¹H/¹³C) .
- Critical Parameters : Control moisture to prevent hydrolysis of the nitrile group. Use inert atmosphere (N₂/Ar) to avoid oxidation of the hydroxymethyl moiety .
Q. How can the stability of this compound under experimental conditions be assessed?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 2–8°C in amber vials to prevent photodegradation .
- Chemical Stability : Test reactivity with common solvents (e.g., DMSO, MeOH) via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation byproducts using LC-HRMS .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Quantitative Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
-
Reaction Design : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity in nucleophilic substitutions .
-
Condition Screening : Apply machine learning (e.g., Bayesian optimization) to narrow solvent/base combinations. Validate with high-throughput experimentation (HTE) .
-
Example Workflow :
Step Tool/Technique Output 1. Path search Gaussian 16 Energy barriers 2. Solvent selection COSMO-RS Solubility parameters 3. Experimental validation Automated reactors Yield optimization
Q. How to resolve contradictions in reported toxicity data for nitrile-containing analogs?
Methodological Answer:
- Data Reconciliation : Cross-reference acute toxicity (LD₅₀) from OECD 423 (acute oral) and EC₅₀ from zebrafish embryo assays. Account for differences in test species/purity (e.g., impurities in commercial samples may skew results) .
- Mechanistic Studies : Use in vitro assays (e.g., CYP450 inhibition in human hepatocytes) to assess metabolic pathways. Compare with ROS generation assays in SH-SY5Y cells .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Process Intensification :
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .
Data Gaps and Research Challenges
Q. How to address missing decomposition product data for this compound?
Methodological Answer:
Q. What interdisciplinary approaches can elucidate the biological activity of this compound?
Methodological Answer:
- Bioassay-Guided Fractionation : Pair synthetic derivatives with antimicrobial (e.g., MIC against S. aureus) or enzyme inhibition assays (e.g., acetylcholinesterase) .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
